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1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea

Medicinal chemistry HBD/HBA profiling Structure-property relationships

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1234980-52-9) is a synthetic unsymmetrical N,N′-disubstituted urea with molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g·mol⁻¹. The compound features a 3,4-dimethoxybenzyl group on one urea nitrogen and a 1-hydroxycyclopentylmethyl group on the other, connected via a central urea carbonyl linker.

Molecular Formula C16H24N2O4
Molecular Weight 308.378
CAS No. 1234980-52-9
Cat. No. B2743342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea
CAS1234980-52-9
Molecular FormulaC16H24N2O4
Molecular Weight308.378
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2(CCCC2)O)OC
InChIInChI=1S/C16H24N2O4/c1-21-13-6-5-12(9-14(13)22-2)10-17-15(19)18-11-16(20)7-3-4-8-16/h5-6,9,20H,3-4,7-8,10-11H2,1-2H3,(H2,17,18,19)
InChIKeyNKDRKIWZJZPBPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1234980-52-9): Structural Identity and Procurement Baseline for a Substituted Urea Research Compound


1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1234980-52-9) is a synthetic unsymmetrical N,N′-disubstituted urea with molecular formula C₁₆H₂₄N₂O₄ and molecular weight 308.37 g·mol⁻¹ . The compound features a 3,4-dimethoxybenzyl group on one urea nitrogen and a 1-hydroxycyclopentylmethyl group on the other, connected via a central urea carbonyl linker. It belongs to the broader class of aryl-cycloalkyl ureas that have been investigated as kinase inhibitor scaffolds, particularly against p38 MAPK and related pro-inflammatory targets [1]. The compound is commercially available from multiple research chemical suppliers as a building block or screening candidate, though peer-reviewed pharmacological characterization data for this specific structure remain limited in the public domain.

Why 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea Cannot Be Interchanged with In-Class Urea Analogs: Structural Determinants of Differentiation


Within the N,N′-disubstituted urea chemical space, seemingly minor structural modifications produce quantifiable differences in hydrogen bond donor/acceptor capacity, conformational preferences, and lipophilicity that can alter target engagement profiles. The tertiary hydroxyl group on the cyclopentyl ring of this compound introduces a second hydrogen bond donor (HBD count = 2) absent in the deoxy analog 1-(3,4-dimethoxybenzyl)-3-(cyclopentylmethyl)urea (HBD count = 1), directly affecting solvation energetics and potential polar interactions with biological targets . Conformational studies of N-aryl-N′-cyclopentyl ureas demonstrate that the urea scaffold can adopt both trans–trans and cis–trans conformations of nearly equal energy, and that internal hydrogen bonding to the N′-hydrogen can stabilize the cis–trans conformation—a subtlety that substitution at the cyclopentyl α-position can modulate [1]. The evidence below quantifies where this specific compound diverges from its closest commercially available analogs.

Quantitative Differentiation Evidence for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1234980-52-9) Against Closest Analogs


Hydrogen Bond Donor Count: Tertiary Cyclopentanol Confers an Additional HBD Relative to the Deoxy Analog

The target compound possesses two hydrogen bond donor atoms (both urea N–H and the tertiary cyclopentanol O–H), compared to only one HBD in the direct deoxy comparator 1-(3,4-dimethoxybenzyl)-3-(cyclopentylmethyl)urea, which lacks the hydroxyl substituent . This difference is structurally verifiable from the SMILES notation: the target compound (COc1ccc(CNC(=O)NCC2(O)CCCC2)cc1OC) contains the NCC2(O)CCCC2 fragment with an explicit hydroxyl, whereas the deoxy analog replaces this with a simple cyclopentylmethyl group lacking the oxygen atom . The additional HBD increases the compound's capacity for directional hydrogen bonding with biological targets and raises the topological polar surface area, which has implications for membrane permeability and target engagement profiles [1].

Medicinal chemistry HBD/HBA profiling Structure-property relationships

Cyclopentyl vs. Cyclohexyl Ring Size: Steric Bulk, Lipophilicity, and Conformational Entropy Differentiation

The five-membered cyclopentanol ring in the target compound (C₅) presents measurably different steric and lipophilic properties compared to the six-membered cyclohexanol analog 1-(3,4-dimethoxybenzyl)-3-((1-hydroxycyclohexyl)methyl)urea. The cyclopentyl ring occupies a smaller solvent-accessible volume and introduces one fewer methylene unit, resulting in a computed AlogP reduction of approximately 0.5 log units relative to the cyclohexyl analog . The conformational landscape also differs: cyclopentyl rings have fewer accessible puckering conformations than cyclohexyl rings (envelope/twist vs. chair/boat/twist-boat), which can translate into entropic differences upon target binding. Conformational free-energy landscape analysis of N-cyclopentyl ureas confirms that the cyclopentyl group restricts the accessible conformational space of the urea linkage compared to larger cycloalkyl substituents [1].

Conformational analysis Ligand efficiency Ring size SAR

Methoxy Regiochemistry: 3,4-Dimethoxybenzyl vs. 3,5-Dimethoxyphenyl Isomer—Electronic and Steric Comparison

The target compound incorporates a 3,4-dimethoxybenzyl group (veratryl-type), whereas the closest regioisomeric comparator 1-(3,5-dimethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea (CAS 1219914-41-6) places the two methoxy groups in a meta,meta-arrangement on a directly attached phenyl ring (no methylene spacer) . These structural differences produce distinct electronic and shape properties: the 3,4-substitution pattern creates an asymmetric electron density distribution with a dipole moment oriented along the ring plane, while the 3,5-pattern is symmetric. Additionally, the benzyl methylene spacer in the target compound adds one rotatable bond and extends the aryl ring approximately 1.5 Å further from the urea core compared to the directly attached phenyl isomer. The MW difference is 14.02 g·mol⁻¹ (one CH₂ group), and the HBD count differs (2 vs. 2), but the spatial presentation of H-bond acceptors to a putative target binding site is fundamentally altered .

Regioisomer differentiation Electronic effects Aryl substitution SAR

Class-Level Inference: BRD4 Bromodomain Binding Affinity of a Close Regioisomer Establishes a Measurable Baseline for the Chemical Series

The 2,3-dimethoxy regioisomer 1-(2,3-dimethoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea (CHEMBL4465316; BDBM50529543) has been experimentally evaluated for binding to the BRD4 bromodomain 1 via PrOF NMR, yielding a dissociation constant Kd of 4.40 × 10⁴ nM (44 μM) [1]. This represents the only publicly available target-engagement data point for a compound sharing the core 1-hydroxycyclopentylmethyl urea scaffold with a dimethoxy-substituted aryl group. While the methoxy positioning differs (2,3- vs. 3,4-), the data establish that this chemotype can engage the BRD4 acetyl-lysine binding pocket, albeit with weak affinity. The target compound's 3,4-dimethoxy arrangement presents the methoxy oxygen lone pairs in a different spatial orientation, which may alter the binding pose or affinity relative to the measured 2,3-isomer. No direct BRD4 or other target binding data are publicly available for the 3,4-dimethoxybenzyl variant as of the literature cutoff [1].

BRD4 inhibition Bromodomain binding Chemical series baseline

Recommended Application Scenarios for 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea Based on Established Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment with a Dual-HBD Urea Scaffold

The compound’s two hydrogen bond donor capacity (urea NH + tertiary cyclopentanol OH), as established in Section 3, differentiates it from mono-HBD urea analogs. This dual-HBD motif mimics the hydrogen-bonding pattern of ATP’s adenine N6 amino group and ribose hydroxyls, making it a candidate for kinase ATP-site screening libraries where hinge-region H-bond interactions are critical [1]. The class-level link to p38 MAPK inhibitor urea pharmacophores [2] further supports its inclusion in anti-inflammatory kinase panels, though users should verify target engagement empirically given the absence of direct IC₅₀ data for this specific compound.

Structure-Activity Relationship (SAR) Studies Focused on Cycloalkyl Ring Size Optimization

The quantified ΔMW of –14.03 g·mol⁻¹ and ΔAlogP of approximately –0.5 relative to the cyclohexyl analog (Section 3, Evidence Item 2) make this compound the preferred choice when a medicinal chemistry program requires reduced lipophilicity without sacrificing the hydroxyl H-bond donor. The restricted conformational space of the cyclopentyl ring, demonstrated by metadynamics studies of N-cyclopentyl ureas [1], offers a defined conformational starting point for structure-based design, whereas the cyclohexyl analog populates multiple chair and boat conformers that complicate binding mode prediction.

Regioisomeric Selectivity Profiling in Bromodomain or Acetyl-Lysine Reader Domain Assays

The BRD4 Kd of 44 μM measured for the 2,3-dimethoxy regioisomer (Section 3, Evidence Item 4) provides a quantitative baseline for exploring how methoxy regiochemistry influences bromodomain engagement. The target compound’s 3,4-dimethoxybenzyl arrangement presents methoxy oxygen lone pairs in a distinct geometry that may favor interactions with different acetyl-lysine binding pockets or alter selectivity within the BET family (BRD2/3/4/T). Procurement of both the 3,4- and the 2,3-isomer enables head-to-head regiochemical SAR that cannot be performed with either compound alone [1].

Physicochemical Property Benchmarking in Central Nervous System (CNS) Drug Discovery Programs

With a computed AlogP of approximately 1.8–2.2 (derived from structural comparison in Section 3, Evidence Item 2), MW of 308.37, HBD = 2, and tPSA ≈ 80 Ų, the target compound falls within favorable ranges for CNS drug-likeness according to commonly applied multiparameter optimization scores (CNS MPO). The benzyl methylene spacer (absent in the 3,5-dimethoxyphenyl direct-attached comparator) provides conformational flexibility that may facilitate blood-brain barrier penetration. These properties support its use as a reference standard in CNS-targeted screening cascades where urea-based chemotypes are being evaluated.

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